molecular formula C11H7FO3 B1474032 4-Fluoro-3-(furan-3-yl)benzoic acid CAS No. 1700374-25-9

4-Fluoro-3-(furan-3-yl)benzoic acid

Cat. No. B1474032
CAS RN: 1700374-25-9
M. Wt: 206.17 g/mol
InChI Key: UFJCKOPZOHDUOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of pre-coated silica gel aluminium packed thin layer plates with the help of ethyl acetate & n-hexane that will serve as a mobile phase .

Scientific Research Applications

Organic Synthesis Techniques

  • Fluorine-Substituted Benzo[b]furans Synthesis : Research has developed methods for synthesizing fluoro-substituted benzo[b]furans, utilizing microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions. These methods provide efficient pathways to generate compounds with potential application in various fields, including pharmaceutical research and materials science (Ramarao et al., 2004); (Rao et al., 2005).

Materials Science

  • Electrochemical Polymerization for Low Bandgap Polymers : A study explored the electrochemical polymerization of monomers containing 5-fluorobenzo[c][1,2,5]thiadiazole with furan and selenophene as electron donating groups. These polymers exhibit low bandgap values and electrochromic properties, suggesting their potential use in electronic devices (Çakal et al., 2021).

Pharmaceutical Research

  • Synthesis of Anticancer Agents : A structure-activity relationship (SAR) study on a series of thiazolopyrimidine derivatives, involving 4-Fluoro-3-(furan-3-yl)benzoic acid, demonstrated significant anticancer activity against the U937 human histocytic lymphoma cell line. This research highlights the compound's utility in developing novel anticancer therapies (Selvam et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, “4-Fluorobenzoic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection, and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-fluoro-3-(furan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c12-10-2-1-7(11(13)14)5-9(10)8-3-4-15-6-8/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJCKOPZOHDUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=COC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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